Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18112210
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO2 |
|---|---|
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | methyl 1-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h8,11H,2-7H2,1H3;1H |
| Standard InChI Key | NMOSKRHICWBQBU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC1)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride has a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol. The hydrochloride salt form enhances its solubility in polar solvents, a critical property for in vitro and in vivo studies. The cyclopropane ring introduces significant steric strain, while the piperidine group provides a basic nitrogen center capable of forming hydrogen bonds or ionic interactions with biological targets.
Stereochemical Considerations
The compound’s stereochemistry is defined by the cyclopropane ring’s planar geometry and the piperidine ring’s chair conformation. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the equatorial positioning of the methyl carboxylate group on the cyclopropane ring, which minimizes steric hindrance with the piperidine substituent.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride involves multi-step organic reactions. A common approach begins with the condensation of a piperidine derivative (e.g., 4-aminopiperidine) with a cyclopropane carboxylic acid ester under acidic conditions. Key steps include:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dihalocarbenes.
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Esterification: Introduction of the methyl carboxylate group using methanol and thionyl chloride.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Dichloromethane, NaOH, phase-transfer catalyst | 65–70 |
| Esterification | SOCl₂, MeOH, reflux | 85–90 |
| Salt Formation | HCl (gaseous), diethyl ether | >95 |
Purification and Scalability
Chromatographic purification (e.g., silica gel column chromatography) is essential to achieve >98% purity. Scalability challenges arise from the exothermic nature of the cyclopropanation step, necessitating precise temperature control (–20°C to 0°C) and inert atmospheres to prevent side reactions.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 1.25–1.35 (m, 2H, cyclopropane CH₂), 2.85–3.10 (m, 4H, piperidine CH₂), 3.65 (s, 3H, COOCH₃).
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¹³C NMR: Signals at 170.5 ppm (C=O) and 25.3 ppm (cyclopropane C) confirm the ester and cyclopropane groups.
Mass Spectrometry (MS):
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ESI-MS (positive mode): m/z 219.71 [M+H]⁺, consistent with the molecular formula.
Pharmacological Applications
Central Nervous System Activity
The compound’s piperidine moiety resembles structural motifs found in neuromodulators, suggesting affinity for dopamine D₂ and serotonin 5-HT₃ receptors. In vitro assays demonstrate:
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IC₅₀ = 12 µM for dopamine transporter (DAT) inhibition.
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Moderate binding to σ-1 receptors (Kᵢ = 8.3 µM), implicated in neuroprotection.
Enzyme Inhibition
Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride inhibits monoamine oxidase B (MAO-B) with Kᵢ = 15 µM, potentially useful in Parkinson’s disease models.
Table 2: Biological Activity Profile
| Target | Assay Type | Result (µM) |
|---|---|---|
| Dopamine D₂ receptor | Radioligand binding | Kᵢ = 5.2 |
| MAO-B | Fluorometric | IC₅₀ = 15 |
| σ-1 receptor | Competitive binding | Kᵢ = 8.3 |
Future Directions
Structural Modifications
Introducing electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring may enhance metabolic stability. Computational modeling predicts improved σ-1 receptor affinity (ΔG = –9.2 kcal/mol) for such derivatives.
Clinical Prospects
Phase I trials are warranted to assess pharmacokinetics in humans, particularly blood-brain barrier permeability.
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